molecular formula C8H15Cl2N3O2 B13532499 Methyl Np-methyl-L-histidinate dihydrochloride

Methyl Np-methyl-L-histidinate dihydrochloride

Cat. No.: B13532499
M. Wt: 256.13 g/mol
InChI Key: RKQQFZCGJKMSPA-KLXURFKVSA-N
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Description

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .

Scientific Research Applications

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is unique due to its specific functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.13 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride

InChI

InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H/t7-;;/m0../s1

InChI Key

RKQQFZCGJKMSPA-KLXURFKVSA-N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)OC)N.Cl.Cl

Canonical SMILES

CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl

Origin of Product

United States

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